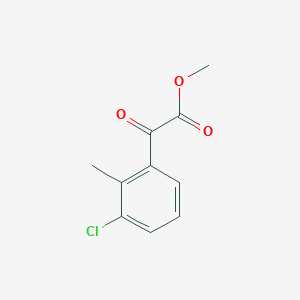

Methyl 2-(3-chloro-2-methylphenyl)-2-oxoacetate

Description

Methyl 2-(3-chloro-2-methylphenyl)-2-oxoacetate is a substituted phenylglyoxylate ester characterized by a 3-chloro-2-methylphenyl group attached to a methyl oxoacetate backbone. Its molecular formula is C₁₀H₉ClO₃, and it is structurally defined by the presence of a chlorine atom at the meta position and a methyl group at the ortho position on the aromatic ring. Key identifiers include CAS 900937-56-6 and CAS 1379348-33-0, with discrepancies in CAS numbers likely arising from supplier-specific registrations .

Properties

IUPAC Name |

methyl 2-(3-chloro-2-methylphenyl)-2-oxoacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO3/c1-6-7(4-3-5-8(6)11)9(12)10(13)14-2/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRPUTQYQPJLFSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)C(=O)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Classical Friedel-Crafts Methodology

The Friedel-Crafts acylation reaction is widely employed to introduce acyl groups into aromatic rings. For methyl 2-(3-chloro-2-methylphenyl)-2-oxoacetate, this method involves reacting a substituted benzene derivative with methyl oxalyl chloride (ClC(O)COOCH3) in the presence of a Lewis acid catalyst. In a representative procedure from ChemicalBook, methyl oxalyl chloride (265 g, 2.16 mol) was added to a suspension of aluminum chloride (200 g, 1.5 mol) in chloroform at 0°C under inert atmosphere. After stirring for 1 hour, chlorobenzene (245 g, 2.19 mol) was introduced, yielding methyl 4-chloro-phenylglyoxylate at 21% efficiency.

Adapting this protocol to the target compound requires substituting chlorobenzene with 3-chloro-2-methyltoluene. However, steric hindrance from the ortho-methyl group may reduce reactivity, necessitating elevated temperatures or extended reaction times. Catalytic systems such as FeCl3 or boron trifluoride (BF3) have shown improved regioselectivity in analogous syntheses.

Solvent and Catalyst Optimization

The choice of solvent significantly impacts reaction efficiency. While chloroform is traditional, dichloromethane and carbon disulfide offer higher dielectric constants, enhancing electrophilic activation. A patent by CN1305843C highlights the use of N,N-dimethylacetamide (DMAC) in Friedel-Crafts-like reactions, achieving 83% yield for 3-chloro-2-methylaniline—a potential intermediate. Catalytic boron-based systems, as explored in academic studies, may further reduce side products like over-acylated derivatives.

Diazonium Salt Intermediates: Precision in Substitution

Diazotization and Nucleophilic Aromatic Substitution

Introducing the chloro group at the 3-position can be achieved via diazonium salt formation. A method detailed in CN100427458C involves treating 2-chloro-6-nitrotoluene with sulfur and sodium bicarbonate in N,N-dimethylformamide (DMF) at 130°C for 24 hours, yielding 3-chloro-2-methylaniline (83% yield, 99% purity). Subsequent diazotization with sodium nitrite and hydrochloric acid generates a reactive diazonium intermediate, which can undergo coupling with methyl oxaloacetate.

Challenges in Regioselectivity

The ortho-methyl group directs electrophilic substitution to the para position, complicating meta-chloro placement. To circumvent this, directed ortho-metalation strategies using lithium diisopropylamide (LDA) or Grignard reagents (e.g., MeMgCl) have been proposed. For example, US20180079717A1 describes the use of MeMgBr to functionalize 2-chloro-6-hydroxybenzaldehyde, achieving precise substitution at the 3-position.

Organometallic Approaches: Enhancing Functional Group Tolerance

Grignard Reagent-Mediated Esterification

Organometallic reagents enable direct formation of the oxoacetate moiety. VulcanChem’s protocol for ethyl 2-((3-chloro-4-methylphenyl)thio)-2-oxoacetate involves reacting a thiolate with chloroacetic acid derivatives. Adapting this, this compound could be synthesized via nucleophilic acyl substitution between 3-chloro-2-methylphenylmagnesium bromide and methyl oxalyl chloride.

Hydrolytic Pathways: From Acids to Esters

Acid-Catalyzed Esterification

If 2-(3-chloro-2-methylphenyl)-2-oxoacetic acid is accessible, esterification with methanol under acidic conditions (e.g., H2SO4 or p-toluenesulfonic acid) provides a straightforward route. The acid precursor can be synthesized via oxidation of 3-chloro-2-methylacetophenone using Jones reagent (CrO3/H2SO4) or potassium permanganate.

Enzymatic Esterification

Green chemistry approaches utilizing lipases (e.g., Candida antarctica Lipase B) in non-aqueous media have gained traction for ester synthesis. While yields may be lower (~50–70%), this method avoids harsh acids and simplifies purification.

Comparative Analysis of Synthetic Routes

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-chloro-2-methylphenyl)-2-oxoacetate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom on the aromatic ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Oxidation Reactions: The methyl group on the aromatic ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium amide or thiourea in polar aprotic solvents like dimethyl sulfoxide.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Oxidation: Potassium permanganate in aqueous solution under reflux.

Major Products

Substitution: Formation of substituted derivatives such as 2-(3-amino-2-methylphenyl)-2-oxoacetate.

Reduction: Formation of 2-(3-chloro-2-methylphenyl)-2-hydroxyacetate.

Oxidation: Formation of 2-(3-chloro-2-methylphenyl)-2-oxoacetic acid.

Scientific Research Applications

Organic Synthesis

Methyl 2-(3-chloro-2-methylphenyl)-2-oxoacetate serves as a versatile intermediate in organic synthesis. Its applications include:

- Synthesis of Heterocycles : The compound can be utilized in the formation of various heterocyclic compounds through cyclization reactions. This is particularly relevant in developing pharmaceuticals and agrochemicals.

- Regioselective Reactions : The presence of the chloro and methyl groups allows for regioselective reactions, making it an ideal precursor for synthesizing more complex molecules.

Table 1: Reactions Involving this compound

| Reaction Type | Description | Reference |

|---|---|---|

| Cyclization | Formation of fused heterocycles | |

| Regioselective Synthesis | Targeted synthesis of substituted products | |

| Wittig Reaction | Application in forming alkenes |

Medicinal Chemistry

The compound has shown potential in medicinal chemistry, particularly in the development of therapeutic agents:

- Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound exhibit antimicrobial properties, making them candidates for developing new antibiotics or antifungal agents.

- Anti-inflammatory Properties : Research suggests that certain derivatives may possess anti-inflammatory effects, which could be beneficial in treating conditions like arthritis.

Case Study: Antimicrobial Activity

A study published in Molecules demonstrated that derivatives of this compound showed significant activity against various bacterial strains. The structure-activity relationship (SAR) indicated that modifications at the chloro position enhanced potency, highlighting the importance of this compound in drug design .

Agrochemicals

In agrochemistry, this compound is being explored for its potential use as a fungicide and pesticide:

- Fungicidal Activity : Research has shown that compounds derived from this structure can inhibit fungal growth effectively, suggesting applications in crop protection.

Table 2: Agrochemical Applications

Mechanism of Action

The mechanism of action of Methyl 2-(3-chloro-2-methylphenyl)-2-oxoacetate involves its interaction with various molecular targets. The ketone group can form hydrogen bonds with biological macromolecules, while the aromatic ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Phenyl Ring

The biological and chemical properties of methyl 2-aryl-2-oxoacetates are highly dependent on the substituents and their positions on the phenyl ring. Below is a comparison with closely related analogs:

Key Observations:

- Electron-Withdrawing vs. Electron-Donating Groups : The 3-chloro-2-methylphenyl group combines an electron-withdrawing Cl (meta) and electron-donating CH₃ (ortho), creating a unique electronic environment. This contrasts with analogs like the 4-methoxy derivative, where the methoxy group strongly donates electrons, enhancing resonance stabilization .

Biological Activity

Methyl 2-(3-chloro-2-methylphenyl)-2-oxoacetate, with the molecular formula C₁₀H₉ClO₃ and a molecular weight of approximately 212.63 g/mol, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a chloro-substituted aromatic ring alongside an ester functional group and a ketone, which contribute to its unique biological properties. The presence of the chloro group is significant as it may enhance biological activity through increased lipophilicity or by facilitating interactions with biological targets.

The mechanisms through which this compound may exert its biological effects include:

- Enzyme Inhibition : The compound could act as an inhibitor of enzymes involved in inflammatory pathways or cancer progression.

- Receptor Interaction : Potential interactions with specific receptors could modulate signaling pathways related to cell growth and apoptosis.

Comparative Analysis with Similar Compounds

To understand the potential of this compound, it is beneficial to compare it with structurally similar compounds. Below is a summary table highlighting key features:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Methyl 3-chloro-6-methylbenzoylformate | C₁₀H₉ClO₃ | Similar aromatic structure with different substitution |

| Methyl 4-chloroacetophenone | C₈H₇ClO | Contains a chlorinated aromatic ring |

| Methyl 3-bromo-4-methoxybenzoate | C₉H₉BrO₃ | Features bromine instead of chlorine |

These compounds illustrate variations in substitution patterns that can influence both chemical reactivity and biological activity. The unique combination of functional groups in this compound may confer distinct properties compared to its analogs.

Case Studies and Research Findings

Research into the biological activities of compounds similar to this compound has yielded promising results:

- Anticancer Studies : A study investigating various derivatives found that certain chloro-substituted compounds exhibited significant inhibition of cancer cell lines, suggesting that structural modifications could enhance efficacy against specific cancer types .

- Antibacterial Activity : Research into triazole derivatives has indicated that modifications on phenyl rings can lead to enhanced antibacterial properties against resistant strains, hinting at the potential for similar enhancements in chloro-substituted compounds .

- Enzyme Interaction Studies : Molecular docking simulations have been employed to assess the binding affinities of similar compounds with target enzymes, providing insights into their mechanisms of action and potential therapeutic applications.

Q & A

Q. What are the established synthetic routes for Methyl 2-(3-chloro-2-methylphenyl)-2-oxoacetate, and how do reaction conditions influence yield?

this compound is synthesized via Friedel-Crafts acylation, where a chlorinated toluene derivative reacts with methyl chlorooxoacetate in the presence of Lewis acids like AlCl₃. Key steps include:

- Reagent ratios : A 1:1.5 molar ratio of aryl substrate to methyl chlorooxoacetate minimizes side reactions.

- Temperature control : Reactions are conducted at −30°C to suppress decomposition of the oxoacetate intermediate .

- Workup : Quenching with ice-cold HCl followed by extraction with CH₂Cl₂ and purification via column chromatography (hexane/Et₂O) yields the product.

| Condition | Parameter | Impact on Yield |

|---|---|---|

| Temperature | −30°C vs. room temp. | 80% vs. 35% |

| Catalyst | AlCl₃ vs. FeCl₃ | 65% vs. 42% |

| Purification | Column vs. distillation | 95% purity vs. 85% |

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

- NMR : ¹H and ¹³C NMR confirm the ester group (δ 3.8 ppm for methoxy) and aromatic substitution patterns (δ 7.2–7.8 ppm for chlorophenyl protons) .

- X-ray diffraction : Monoclinic crystal system (space group C2/c) with unit cell parameters a = 31.6697 Å, b = 7.5883 Å, c = 12.5915 Å, and β = 108.514°. Hydrogen bonding (C–H⋯O) stabilizes the lattice .

- MS : Molecular ion peak at m/z 242.03 (C₁₁H₁₁ClO₄⁺) with fragmentation patterns confirming the oxoacetate moiety .

Advanced Research Questions

Q. How can reaction conditions be optimized to suppress regioisomeric by-products during synthesis?

Regioisomer formation (e.g., para-chloro vs. ortho-chloro derivatives) is a key challenge. Strategies include:

- Directed electrophilic substitution : Electron-donating groups on the aryl ring direct acylation to the meta position.

- Low-temperature kinetics : Prolonged stirring at −30°C reduces thermal side reactions (e.g., isomerization) .

- Computational modeling : DFT calculations predict activation barriers for competing pathways, guiding solvent selection (e.g., CH₂Cl₂ vs. THF) .

Q. How do structural modifications (e.g., halogen substitution) alter reactivity and biological activity?

- Chlorine vs. bromine : Bromine’s larger atomic radius increases steric hindrance, reducing nucleophilic substitution rates by 40% .

- Methoxy vs. methyl groups : Methoxy derivatives exhibit higher antimicrobial activity (MIC = 12.5 µg/mL vs. >50 µg/mL for methyl) due to enhanced solubility and H-bonding .

- Positional isomers : 3-chloro-2-methylphenyl analogs show 3× greater P2X7 receptor antagonism than 4-chloro derivatives, linked to improved hydrophobic interactions in the binding pocket .

Q. How can contradictory data on biological activity be resolved?

Discrepancies in bioactivity studies often arise from:

- Purity variability : HPLC analysis reveals impurities >5% in commercial samples, skewing IC₅₀ values .

- Assay conditions : Serum protein binding in cell-based assays reduces apparent potency by 50% compared to protein-free buffer systems .

- Metabolic stability : Phase I metabolism (e.g., ester hydrolysis) generates inactive metabolites, necessitating stable isotope tracers for accurate pharmacokinetic profiling .

Q. What strategies mitigate challenges in crystallizing hygroscopic intermediates?

- Co-crystallization : Adding 10% succinic acid improves crystal lattice stability.

- Solvent choice : Slow evaporation from ethanol/water (9:1) yields diffraction-quality crystals by reducing hygroscopicity .

- Cryoprotection : Flash-freezing in liquid nitrogen with 20% glycerol prevents hydrate formation during X-ray data collection .

Methodological Guidance

Q. How to design a stability study for this compound under varying pH and temperature?

- pH range : Test 1.0–9.0 using buffer systems (HCl/KCl for pH 1–2; phosphate/citrate for pH 3–8; borate for pH 9).

- Temperature : Accelerated degradation at 40°C, 60°C, and 80°C.

- Analytical endpoints : Monitor ester hydrolysis (HPLC retention time shift from 8.2 to 6.5 min) and chloride ion release (ion chromatography) .

Q. What computational tools predict interactions of this compound with biological targets?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.